molecular formula C19H18BrN3O3 B3016378 1-(3-Bromophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one CAS No. 1904208-82-7

1-(3-Bromophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one

Cat. No. B3016378
CAS RN: 1904208-82-7
M. Wt: 416.275
InChI Key: FKBVCVQIKHEZQO-UHFFFAOYSA-N
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Description

The compound "1-(3-Bromophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one" is a complex molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a pyrrolidinone ring, which is a lactam (a cyclic amide), and an azetidine ring, which is a four-membered nitrogen-containing ring. Additionally, it has a bromophenyl group, which is a phenyl ring with a bromine substituent, and a pyridinyl group, which is a nitrogen-containing aromatic heterocycle.

Synthesis Analysis

While the specific synthesis of "this compound" is not detailed in the provided papers, we can infer from related literature that the synthesis of pyrrolidinones can be achieved through the carbonylation of azetidines, as described in the synthesis of pyrrolidinones by cobalt carbonyl catalyzed carbonylation of azetidines . This method shows high yields and regioselectivity, which could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(2-bromophenyl)azetidin-2-one and 1-(2-bromophenyl)pyrrolidin-2-one, has been studied, revealing that the pyrrolidin-2-one is substantially non-planar, while the azetidin-2-one is planar . This information suggests that the azetidine and pyrrolidinone rings in "this compound" may also exhibit distinct planarity or non-planarity, which could affect the compound's reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. The bromophenyl group could be involved in various substitution reactions due to the presence of the bromine atom, which is a good leaving group. The azetidine and pyrrolidinone rings could participate in ring-opening reactions or serve as nucleophiles or electrophiles in various organic transformations. The pyridinyl group could also engage in reactions typical of aromatic heterocycles, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would be influenced by its molecular structure. The presence of multiple heteroatoms (nitrogen, oxygen) and the bromine atom would affect its polarity, solubility, and boiling point. The compound's stability could be influenced by the strain in the four-membered azetidine ring and the potential for intramolecular interactions between the different functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

1-(3-Bromophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one is a compound that falls within the broader chemical space of azetidine and pyrrolidine derivatives, which are of significant interest in organic chemistry for their utility as building blocks in synthesis. Research has shown that compounds related to this chemical framework can be synthesized through methods such as ring expansion of 2-(α-hydroxyalkyl)azetidines to yield functionalized pyrrolidines. This process involves the stereospecific rearrangement of azetidines in the presence of nucleophiles, leading to pyrrolidine derivatives with the nucleophile incorporated at a specific position in the resulting molecule (Durrat et al., 2008).

Biological and Antimicrobial Activities

The structural motif of this compound is relevant to medicinal chemistry, where derivatives of pyrrolidines and azetidines have been explored for various biological activities. For instance, novel 4-pyrrolidin-3-cyanopyridine derivatives synthesized from related compounds have shown significant antimicrobial activity against a range of aerobic and anaerobic bacteria. These derivatives exhibit minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, highlighting their potential as antimicrobial agents (Bogdanowicz et al., 2013).

properties

IUPAC Name

1-(3-bromophenyl)-4-(3-pyridin-3-yloxyazetidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O3/c20-14-3-1-4-15(8-14)23-10-13(7-18(23)24)19(25)22-11-17(12-22)26-16-5-2-6-21-9-16/h1-6,8-9,13,17H,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBVCVQIKHEZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Br)C(=O)N3CC(C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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